molecular formula C17H15BrN4OS B11982590 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11982590
M. Wt: 403.3 g/mol
InChI Key: QXVIBSRGSSWZKX-VXLYETTFSA-N
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Description

4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic or basic conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((3-BR-4-METHOXYBENZYLIDENE)AMINO)-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4OS/c1-11-3-6-13(7-4-11)16-20-21-17(24)22(16)19-10-12-5-8-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,21,24)/b19-10+

InChI Key

QXVIBSRGSSWZKX-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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